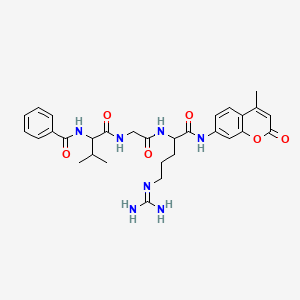
5-(6)-Carboxy RhodFluor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6)-Carboxy RhodFluor is a fluorescent dye known for its high sensitivity and selectivity in detecting various biological and chemical substances. It is widely used in scientific research due to its ability to emit fluorescence under specific conditions, making it an invaluable tool in fields such as biochemistry, molecular biology, and medical diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6)-Carboxy RhodFluor typically involves the reaction of rhodamine derivatives with carboxylic acid groups. One common method includes the condensation of rhodamine B with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6)-Carboxy RhodFluor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorescent derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of the dye.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions are typically various fluorescent derivatives of this compound, each with unique properties suitable for specific applications.
Wissenschaftliche Forschungsanwendungen
5-(6)-Carboxy RhodFluor is extensively used in scientific research, including:
Chemistry: As a fluorescent probe to detect and quantify chemical substances.
Biology: In cell imaging and tracking, due to its ability to stain cells and organelles.
Medicine: For diagnostic purposes, such as detecting cancer cells or monitoring pH changes in biological systems.
Industry: Used in the development of sensors and diagnostic kits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine B: Another fluorescent dye with similar properties but different applications.
Fluorescein: A widely used dye in biological staining and diagnostics.
Texas Red: Known for its use in fluorescence microscopy.
Uniqueness
5-(6)-Carboxy RhodFluor is unique due to its high sensitivity and selectivity, making it particularly useful in applications requiring precise detection and quantification. Its ability to undergo various chemical modifications also allows for customization in different research settings.
Eigenschaften
Molekularformel |
C26H20NO4- |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid;hydride |
InChI |
InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1 |
InChI-Schlüssel |
XULVEFCFZBLKOP-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


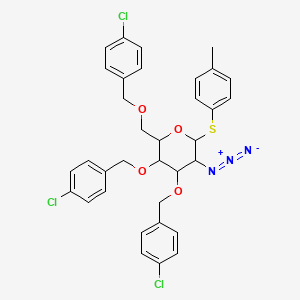
![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
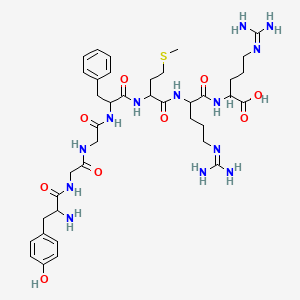


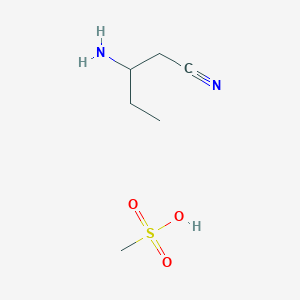
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/no-structure.png)
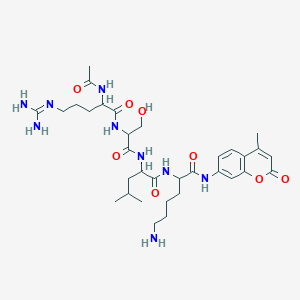
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
